molecular formula C18H16ClFO2 B2720281 (2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one CAS No. 477870-39-6

(2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one

Cat. No.: B2720281
CAS No.: 477870-39-6
M. Wt: 318.77
InChI Key: GZHRYTPEGONBAC-NYYWCZLTSA-N
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Description

(2E)-1-(4-Chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (A and B). The A-ring is substituted with a 4-chlorophenyl group, while the B-ring features a 4-(3-fluoropropoxy)phenyl moiety. This structure confers unique electronic and steric properties, influencing its chemical reactivity, spectroscopic behavior, and biological activity. Chalcones are widely studied for nonlinear optical (NLO) properties, antimicrobial activity, and enzyme inhibition, making this compound a candidate for diverse applications .

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFO2/c19-16-7-5-15(6-8-16)18(21)11-4-14-2-9-17(10-3-14)22-13-1-12-20/h2-11H,1,12-13H2/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHRYTPEGONBAC-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:

    Preparation of 4-chlorobenzaldehyde: This can be synthesized from 4-chlorotoluene through oxidation.

    Preparation of 4-(3-fluoropropoxy)benzaldehyde: This involves the reaction of 4-hydroxybenzaldehyde with 3-fluoropropyl bromide in the presence of a base.

    Aldol Condensation: The final step involves the aldol condensation of 4-chlorobenzaldehyde and 4-(3-fluoropropoxy)benzaldehyde in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Substituents and Their Effects:

Compound Name Ring A Substituent Ring B Substituent Key Properties Reference
Target Compound 4-Chlorophenyl 4-(3-Fluoropropoxy)phenyl Electron-withdrawing (Cl), mixed electronic effects (F, O) -
(E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j) 4-Bromo, 2-hydroxy, 5-iodo 4-Fluorophenyl High inhibitory activity (IC₅₀ = 4.7 µM)
(E)-1-(4-Chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone (2h) 4-Chloro, 2-hydroxy, 5-iodo 4-Methoxyphenyl Moderate activity (IC₅₀ = 13.82 µM)
Cardamonin 2,4-Dihydroxy Unsubstituted Highest activity (IC₅₀ = 4.35 µM)
(2E)-3-(4-Chlorophenyl)-1-{2-hydroxy-4-[4-(4-phenyltriazolyl)butoxy]phenyl}prop-2-en-1-one (8i) 4-Chlorophenyl 2-hydroxy-4-triazolylbutoxy Yield: 81%, antitubercular potential
  • Electron Effects: The target compound’s 4-chlorophenyl (electron-withdrawing) and 4-(3-fluoropropoxy)phenyl (fluorine: electron-withdrawing; oxygen: electron-donating) create a balanced electronic profile. This contrasts with compounds like 2j (highly electronegative substituents) or 2h (methoxy: electron-donating), which exhibit lower potency as electronegativity decreases .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include C=O stretch (~1650 cm⁻¹), C-F stretch (~1100 cm⁻¹), and C-O-C ether vibrations (~1250 cm⁻¹), distinguishing it from non-fluorinated analogs .
  • NMR Spectroscopy: The ³-fluoropropoxy group will split proton signals (e.g., -OCH₂CF₂- δ 4.5–4.7 ppm) and influence carbon shifts (e.g., CF₂ at δ 110–120 ppm) .

Biological Activity

The compound (2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one , also known by its CAS number 477870-39-6, belongs to the class of chalcones. Chalcones are characterized by their α,β-unsaturated carbonyl system and are known for a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this specific chalcone derivative, supported by data tables and research findings.

  • Molecular Formula : C18H16ClFNO2
  • Molecular Weight : 318.77 g/mol
  • IUPAC Name : (E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one

The biological effects of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.
  • Receptor Interaction : It can bind to specific receptors, modulating signal transduction pathways that regulate cellular functions.
  • Gene Expression Modulation : The compound has potential effects on gene expression related to inflammation and cancer progression.

Anticancer Activity

Research has shown that chalcone derivatives exhibit significant anticancer properties. Specifically, studies have indicated that this compound can induce apoptosis in various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.5Induction of apoptosis via mitochondrial pathway
A549 (Lung Cancer)12.8Cell cycle arrest and apoptosis
HeLa (Cervical Cancer)10.0Inhibition of proliferation

These findings suggest that the compound may act as a potential therapeutic agent in cancer treatment.

Anti-inflammatory Activity

Chalcones are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro:

Cytokine Inhibition (%) at 20 µM
TNF-α70%
IL-665%
IL-1β60%

This inhibition indicates that the compound may be effective in managing inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It exhibits activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results highlight its potential as a lead compound for developing new antimicrobial agents.

Case Studies

Several studies have investigated the biological activities of chalcone derivatives similar to this compound:

  • Breast Cancer Study : A study published in Cancer Letters demonstrated that a related chalcone effectively inhibited breast cancer cell growth through apoptosis induction.
  • Inflammation Model : Research published in Journal of Inflammation showed that chalcone derivatives reduced inflammation in mouse models by downregulating NF-kB signaling pathways.
  • Antimicrobial Efficacy : A study in Antimicrobial Agents and Chemotherapy reported that chalcone derivatives exhibited significant antibacterial activity against multi-drug resistant strains.

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